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molecular formula Br(CH2)2Br<br>C2H4Br2<br>C2H4Br2 B042909 1,2-Dibromoethane CAS No. 106-93-4

1,2-Dibromoethane

Cat. No. B042909
M. Wt: 187.86 g/mol
InChI Key: PAAZPARNPHGIKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05728375

Procedure details

A mixture of 1,2-dibromoethane (37.6 g, 0.20 mol) and sodium sulfite (63.0 g, 0.5 mol) in water (225 mL) was heated at reflux temperature for 20 h. After the mixture was cooled in the refrigerator, crystals were collected. The crude product was repeatedly recrystallized from water-ethanol. The trace amount of inorganic salts was removed by treating the aqueous solution with a small amount of silver(I) oxide and barium hydroxide. The basic solution was neutralized with Amberlite-120 ion-exchange resin and treated three times with Amberlite-120 (sodium form) ion-exchange resin. After removal of the water, the product was recrystallized from water-ethanol to afford the title compound (30.5 g).
Quantity
37.6 g
Type
reactant
Reaction Step One
Quantity
63 g
Type
reactant
Reaction Step One
Name
Quantity
225 mL
Type
solvent
Reaction Step One
Name
title compound

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3]Br.[S:5]([O-:8])([O-:7])=[O:6].[Na+:9].[Na+]>O>[CH2:2]([S:5]([O-:8])(=[O:7])=[O:6])[CH2:3][S:5]([O-:8])(=[O:7])=[O:6].[Na+:9].[Na+:9] |f:1.2.3,5.6.7|

Inputs

Step One
Name
Quantity
37.6 g
Type
reactant
Smiles
BrCCBr
Name
Quantity
63 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
225 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 20 h
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture was cooled in the refrigerator, crystals
CUSTOM
Type
CUSTOM
Details
were collected
CUSTOM
Type
CUSTOM
Details
The crude product was repeatedly recrystallized from water-ethanol
CUSTOM
Type
CUSTOM
Details
The trace amount of inorganic salts was removed
ADDITION
Type
ADDITION
Details
by treating the aqueous solution with a small amount of silver(I) oxide and barium hydroxide
ADDITION
Type
ADDITION
Details
treated three times with Amberlite-120 (sodium form) ion-exchange resin
CUSTOM
Type
CUSTOM
Details
After removal of the water
CUSTOM
Type
CUSTOM
Details
the product was recrystallized from water-ethanol

Outcomes

Product
Name
title compound
Type
product
Smiles
C(CS(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 30.5 g
YIELD: CALCULATEDPERCENTYIELD 65.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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